molecular formula C7H13ClF3NO2 B2596832 4-(Aminomethyl)-6,6,6-trifluorohexanoic acid;hydrochloride CAS No. 2378503-54-7

4-(Aminomethyl)-6,6,6-trifluorohexanoic acid;hydrochloride

Cat. No.: B2596832
CAS No.: 2378503-54-7
M. Wt: 235.63
InChI Key: UXTZGPFPLRAMEN-UHFFFAOYSA-N
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Description

4-(Aminomethyl)-6,6,6-trifluorohexanoic acid;hydrochloride is a chemical compound with significant interest in various scientific fields. This compound is characterized by the presence of an aminomethyl group attached to a hexanoic acid backbone, with three fluorine atoms at the sixth carbon position, and it is typically found in its hydrochloride salt form. The trifluoromethyl group imparts unique chemical properties, making it a valuable compound for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Aminomethyl)-6,6,6-trifluorohexanoic acid;hydrochloride typically involves multi-step organic synthesis. One common method includes the alkylation of a suitable precursor with a trifluoromethylated reagent, followed by the introduction of the aminomethyl group through reductive amination. The final step involves the conversion of the free acid to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize the efficiency of each step, and purification processes such as crystallization or chromatography are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(Aminomethyl)-6,6,6-trifluorohexanoic acid;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the trifluoromethyl group.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aminomethyl group can yield imines, while reduction of the carboxylic acid group can produce alcohols.

Scientific Research Applications

4-(Aminomethyl)-6,6,6-trifluorohexanoic acid;hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the development of fluorinated compounds.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(Aminomethyl)-6,6,6-trifluorohexanoic acid;hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, influencing their activity. The aminomethyl group can participate in hydrogen bonding and electrostatic interactions, further modulating the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-(Aminomethyl)benzoic acid: Similar structure but lacks the trifluoromethyl group.

    6-Aminocaproic acid: Similar backbone but without the trifluoromethyl group and aminomethyl substitution.

Uniqueness

The presence of the trifluoromethyl group in 4-(Aminomethyl)-6,6,6-trifluorohexanoic acid;hydrochloride imparts unique chemical and biological properties, such as increased lipophilicity and metabolic stability, distinguishing it from similar compounds.

Properties

IUPAC Name

4-(aminomethyl)-6,6,6-trifluorohexanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12F3NO2.ClH/c8-7(9,10)3-5(4-11)1-2-6(12)13;/h5H,1-4,11H2,(H,12,13);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXTZGPFPLRAMEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)O)C(CC(F)(F)F)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClF3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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